7-Acetoxy-2-chloro-1-heptene
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Overview
Description
7-Acetoxy-2-chloro-1-heptene, also known as 6-chloro-6-heptenyl acetate, is a chemical compound with the molecular formula C9H15ClO2 . It has a molecular weight of 190.67 .
Molecular Structure Analysis
The molecular structure of 7-Acetoxy-2-chloro-1-heptene is represented by the linear formula C9H15ClO2 . The InChI code for this compound is 1S/C9H15ClO2/c1-8(10)6-4-3-5-7-12-9(2)11/h1,3-7H2,2H3 .Scientific Research Applications
Thermal Decomposition in Polymers
A study by Chytrý, Obereigner, and Křivinková (1973) explored the thermal decomposition of poly-(vinyl chloride)-type polymers using model substances, including cis-5-chloro-3-heptene and cis- and trans-5-acetoxy-3-heptene. This research helps in understanding the role of internal unsaturated groups in the thermal decomposition of polymers like poly(vinyl chloride) and poly(vinyl acetate) (Chytrý, Obereigner, & Křivinková, 1973).
Synthesis of Complex Organic Compounds
Tsuji, Mizutani, Shimizu, and Yamamoto (1976) demonstrated the synthesis of complex organic compounds, such as 2,15-hexadecanedione, a precursor of muscone, from butadiene, involving the conversion of 1-acetoxy-2,7-octadiene to 1-chloro-2,7-octadiene (Tsuji et al., 1976).
Precursor for Organic Synthesis
Kunikazu and Kondo (1990) identified 1,2-diacetoxy-2-propene as a precursor of 1-acetoxy-3-chloro-2-propanone, showcasing a method of preparing complex organic compounds from simpler substances (Kunikazu & Kondo, 1990).
Intramolecular Cyclizations
Oppolzer, Swenson, and Gaudin (1988) studied Pd(O)-catalyzed cyclizations of 1-acetoxy-2-methylene-6-heptenes, highlighting the role of intramolecular reactions in the formation of complex chemical structures (Oppolzer, Swenson, & Gaudin, 1988).
Formation of Solvent-Derived Products
McCullough, Fujisaka, Nojima, and Kusabayashi (1988) examined the formation of new solvent-derived products from the ozonolysis of 1-acetoxy- and 1-chloro-2,3-diphenylindene, contributing to the understanding of chemical reactions in solvents (McCullough et al., 1988).
Synthesis of Aromatic Copolymers
Auman and Percec (1988) described the synthesis of segmented copolymers of aromatic polyether sulphone and a thermotropic liquid crystalline polyester, showing applications in materials science (Auman & Percec, 1988).
Safety And Hazards
properties
IUPAC Name |
6-chlorohept-6-enyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2/c1-8(10)6-4-3-5-7-12-9(2)11/h1,3-7H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBBRBZSLJUYJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCC(=C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641237 |
Source
|
Record name | 6-Chlorohept-6-en-1-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Acetoxy-2-chloro-1-heptene | |
CAS RN |
731773-21-0 |
Source
|
Record name | 6-Hepten-1-ol, 6-chloro-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=731773-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chlorohept-6-en-1-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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